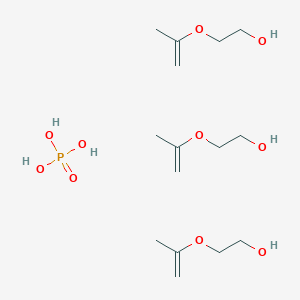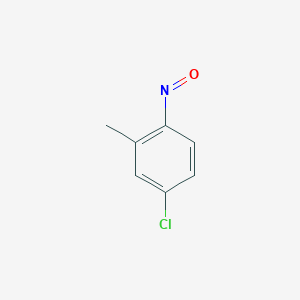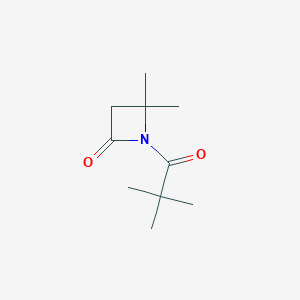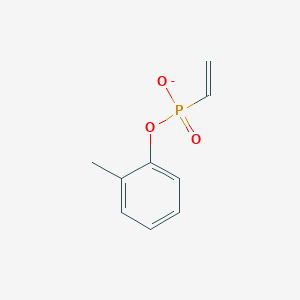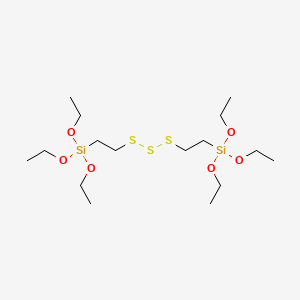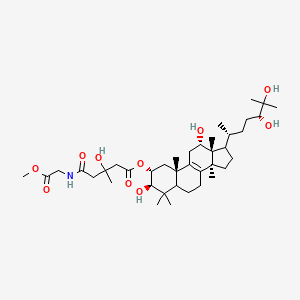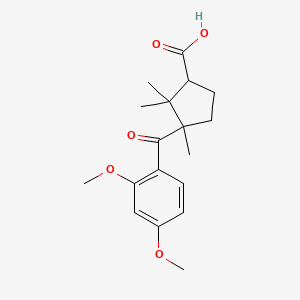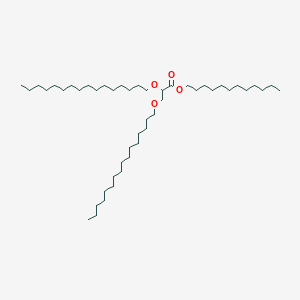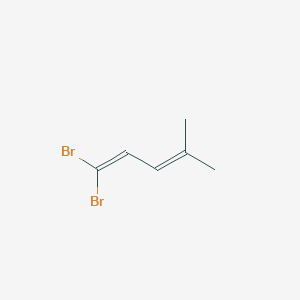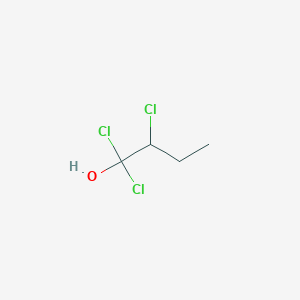
1,1,2-Trichlorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichlorobutan-1-ol is an organic compound with the molecular formula C4H7Cl3O It is a chlorinated alcohol, which means it contains both chlorine and hydroxyl groups
Preparation Methods
The synthesis of 1,1,2-Trichlorobutan-1-ol typically involves the chlorination of butanol. One common method is the reaction of butanol with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions usually include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial production methods may involve continuous flow reactors where butanol and chlorine are fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1,1,2-Trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield less chlorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other groups using nucleophiles such as hydroxide ions or amines. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
Scientific Research Applications
1,1,2-Trichlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: This compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into the potential therapeutic uses of chlorinated alcohols may involve this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1,1,2-Trichlorobutan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1,1,2-Trichlorobutan-1-ol can be compared with other chlorinated alcohols such as 1,1,1-Trichlorobutan-1-ol and 1,1,2-Trichloroethanol. These compounds share similar chemical properties but differ in their specific structures and reactivity. For example:
1,1,1-Trichlorobutan-1-ol: This compound has three chlorine atoms on the same carbon, making it more reactive in certain substitution reactions.
1,1,2-Trichloroethanol: This compound has a shorter carbon chain and different reactivity patterns compared to this compound.
Properties
CAS No. |
63455-20-9 |
|---|---|
Molecular Formula |
C4H7Cl3O |
Molecular Weight |
177.45 g/mol |
IUPAC Name |
1,1,2-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O/c1-2-3(5)4(6,7)8/h3,8H,2H2,1H3 |
InChI Key |
GNHXKRFYHZTMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


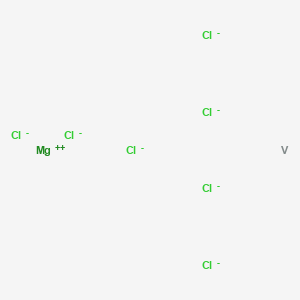
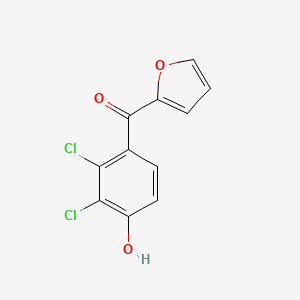
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
